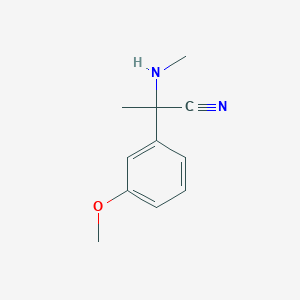
2-(3-Methoxyphenyl)-2-(methylamino)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenyl)-2-(methylamino)propanenitrile is an organic compound that belongs to the class of nitriles This compound features a methoxyphenyl group, a methylamino group, and a propanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-2-(methylamino)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and methylamine.
Formation of Intermediate: The aldehyde group of 3-methoxybenzaldehyde reacts with methylamine to form an imine intermediate.
Addition of Nitrile Group: The imine intermediate undergoes a nucleophilic addition with a cyanide source, such as sodium cyanide or potassium cyanide, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow reactors.
Catalysts and Solvents: Catalysts such as acids or bases may be used to accelerate the reaction, and solvents like ethanol or methanol can be employed to dissolve the reactants.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-2-(methylamino)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction Products: Primary amines.
Substitution Products: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-2-(methylamino)propanenitrile depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.
Pathways Involved: It may influence biochemical pathways related to its functional groups, such as nitrile or methoxy groups.
Comparison with Similar Compounds
2-(3-Methoxyphenyl)-2-(methylamino)propanenitrile can be compared with other similar compounds:
Similar Compounds: 2-(3-Methoxyphenyl)-2-(ethylamino)propanenitrile, 2-(3-Methoxyphenyl)-2-(methylamino)butanenitrile.
Biological Activity
2-(3-Methoxyphenyl)-2-(methylamino)propanenitrile, known by its chemical structure and CAS number 691346-13-1, is a compound that has garnered attention for its potential biological activities. Understanding its pharmacological properties is crucial for evaluating its therapeutic potential and safety profile.
Chemical Structure and Properties
This compound belongs to a class of nitriles, characterized by the presence of a cyano group (-C≡N) attached to a secondary amine and a methoxy-substituted aromatic ring. The molecular formula is C12H16N2O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Biological Activity Overview
Research into the biological activity of this compound reveals several key areas of interest:
- Anticancer Activity : Initial studies have indicated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have been shown to target the aryl hydrocarbon receptor (AhR), which plays a role in cancer progression .
- Neuroprotective Effects : Preliminary findings suggest that this compound may have neuroprotective properties, potentially through mechanisms involving the modulation of inflammatory pathways such as the NLRP3 inflammasome .
- Anti-inflammatory Properties : The compound's ability to inhibit pro-inflammatory cytokines suggests it may be beneficial in conditions characterized by chronic inflammation .
Anticancer Activity
A study focusing on related compounds demonstrated that certain derivatives exhibited potent activity against breast cancer cell lines while sparing normal cells. The structure-activity relationship (SAR) highlighted that modifications to the aromatic ring significantly influenced biological activity .
Neuroprotective Mechanisms
Research has shown that compounds affecting the NLRP3 inflammasome can mitigate neuroinflammation in models of neurodegenerative diseases. For example, administration of related compounds reduced neuronal pyroptosis and improved cognitive function in animal models . This suggests that this compound could have similar neuroprotective effects.
Data Tables
Properties
CAS No. |
691346-13-1 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-2-(methylamino)propanenitrile |
InChI |
InChI=1S/C11H14N2O/c1-11(8-12,13-2)9-5-4-6-10(7-9)14-3/h4-7,13H,1-3H3 |
InChI Key |
MMZXPJQETNQSGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)(C1=CC(=CC=C1)OC)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















